N-Methyl-N,N-diphenylanilinium chloride
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Overview
Description
N-Methyl-N,N-diphenylanilinium chloride is a chemical compound known for its unique structure and properties. It belongs to the class of quaternary ammonium salts, which are compounds containing a positively charged nitrogen atom bonded to four organic groups. This compound is particularly interesting due to its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N,N-diphenylanilinium chloride typically involves the alkylation of N,N-diphenylaniline with methyl chloride. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The general reaction scheme is as follows:
N,N-diphenylaniline+methyl chloride→N-Methyl-N,N-diphenylanilinium chloride
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures a consistent and high yield of the product. The reaction conditions are carefully controlled to maintain the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N,N-diphenylanilinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound back to its parent amine.
Substitution: The chloride ion can be substituted with other anions through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium iodide (KI) are employed.
Major Products Formed
Oxidation: N-Methyl-N,N-diphenylanilinium N-oxide
Reduction: N,N-diphenylaniline
Substitution: N-Methyl-N,N-diphenylanilinium iodide (when using KI)
Scientific Research Applications
N-Methyl-N,N-diphenylanilinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-Methyl-N,N-diphenylanilinium chloride involves its interaction with biological membranes. The positively charged nitrogen atom allows the compound to interact with negatively charged components of cell membranes, altering their permeability and function. This property makes it useful in drug delivery and other biomedical applications.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethylaniline
- N,N-Diphenylmethylamine
- N-Methyl-N,N-diphenylamine
Uniqueness
N-Methyl-N,N-diphenylanilinium chloride is unique due to its quaternary ammonium structure, which imparts distinct physicochemical properties. Unlike its similar compounds, it has a permanent positive charge, making it highly soluble in water and effective in phase transfer catalysis.
Properties
CAS No. |
112003-21-1 |
---|---|
Molecular Formula |
C19H18ClN |
Molecular Weight |
295.8 g/mol |
IUPAC Name |
methyl(triphenyl)azanium;chloride |
InChI |
InChI=1S/C19H18N.ClH/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1 |
InChI Key |
OGGXBSGFTTXROS-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
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